Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
Description
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a synthetic quinoline derivative characterized by a methyl benzoate core linked via an amino group to a substituted quinoline ring. The quinoline moiety features a fluorine atom at position 6 and a thiomorpholine-4-carbonyl group at position 3. The methyl ester group at the benzoate position may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUZCKDLPQUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed through nucleophilic substitution reactions, where a suitable thiol reacts with an epoxide or halide precursor.
Coupling with Benzoate Ester: The final step involves coupling the quinoline-thiomorpholine intermediate with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiomorpholine ring may interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline Carboxylate Derivatives
The closest structural analogs include Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS: 338748-31-5, ). Key comparisons:
| Property | Target Compound | Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate |
|---|---|---|
| Core Structure | Quinoline with 4-amino linkage to methyl benzoate | Quinoline with 3-carboxylate and 4-amino linkage to chlorobenzyl |
| Substituents | 6-fluoro, 3-thiomorpholine carbonyl | 6-trifluoromethyl, 4-chlorobenzyl |
| Molecular Formula | C₂₂H₂₁FN₃O₃S (estimated) | C₂₀H₁₆ClF₃N₂O₂ |
| Molar Mass | ~434.5 g/mol | 408.8 g/mol |
| Key Features | Fluorine enhances electronegativity; thiomorpholine improves metabolic resistance | Trifluoromethyl increases lipophilicity; chlorobenzyl may enhance target binding |
The trifluoromethyl group in the analog () likely confers higher lipophilicity compared to the fluorine atom in the target compound, which could influence membrane permeability. The thiomorpholine group in the target compound may offer better resistance to oxidative metabolism than the chlorobenzyl group in the analog .
Benzoate Esters with Amino Substituents
describes methyl benzoate derivatives synthesized via palladium-catalyzed coupling, such as methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (51). Comparisons include:
The target compound’s synthesis may face challenges similar to compound 51 (54% yield), where steric hindrance from bulky substituents (e.g., thiomorpholine) could reduce efficiency. Fluorination at position 6 (as in compound 50 ) is associated with higher yields (92%), suggesting that electron-withdrawing groups like fluorine may stabilize intermediates .
Pesticide-Related Benzoate Esters
–4 lists methyl benzoates with sulfonylurea or triazine moieties (e.g., metsulfuron-methyl). While these lack a quinoline core, their ester groups and fluorinated substituents provide indirect insights:
- Triflusulfuron-methyl : Contains a trifluoroethoxy group, highlighting fluorine’s role in enhancing pesticidal activity through increased stability and target interaction .
- Haloxyfop-methyl : Features a methyl ester and fluorinated pyridine, underscoring the importance of ester groups in bioavailability .
The target compound’s 6-fluoro and thiomorpholine groups may similarly optimize its pharmacokinetic profile, though its application (e.g., therapeutic vs. pesticidal) remains speculative without direct data.
Biological Activity
Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate (CAS Number: 1358236-70-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The structure features a quinoline core, a thiomorpholine ring, and a benzoate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways. For instance, compounds with similar structures have been shown to inhibit certain kinases involved in cancer cell proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Modulation of kinase activity |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other quinoline derivatives.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Cell membrane disruption |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a preclinical study using MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, demonstrating a promising MIC that suggests potential for therapeutic applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
